1-[5-(3-Bromobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea
Overview
Description
1-[5-(3-Bromobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3-Bromobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea typically involves the following steps:
Formation of the Thiadiazole Ring: The starting material, 2-amino-5-bromo-1,3,4-thiadiazole, is synthesized by reacting thiosemicarbazide with bromine in an acidic medium.
Urea Formation: The final step involves the reaction of the benzylated thiadiazole with 4-methoxyphenyl isocyanate to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(3-Bromobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Amines or thiols in the presence of a base like triethylamine at room temperature.
Major Products:
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-[5-(3-Bromobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[5-(3-Bromobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea involves:
Molecular Targets: The compound targets specific enzymes and receptors involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound is similar in structure but has a benzylthio group instead of a bromobenzyl group.
1-(5-(3-Chlorobenzyl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea: This compound has a chlorobenzyl group instead of a bromobenzyl group.
Uniqueness: 1-[5-(3-Bromobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea is unique due to the presence of the bromobenzyl group, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
1-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O2S/c1-24-14-7-5-13(6-8-14)19-16(23)20-17-22-21-15(25-17)10-11-3-2-4-12(18)9-11/h2-9H,10H2,1H3,(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGVQZXJMKFSEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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